molecular formula C8H8F2N2O B7479303 2,4-Difluorophenyl-3-methylurea

2,4-Difluorophenyl-3-methylurea

Cat. No. B7479303
M. Wt: 186.16 g/mol
InChI Key: QRJPUBOAPCMFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluorophenyl-3-methylurea is a chemical compound that is widely used in scientific research applications. It is a white solid that is soluble in organic solvents and is commonly used as a reagent in organic chemistry reactions. This compound has been extensively studied due to its unique properties and potential applications in various fields.

Scientific Research Applications

2,4-Difluorophenyl-3-methylurea has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry reactions, particularly in the synthesis of pharmaceutical compounds. This compound is also used in the development of new materials, such as polymers and coatings. In addition, 2,4-Difluorophenyl-3-methylurea has been studied for its potential applications in agriculture, as it has been shown to have herbicidal properties.

Mechanism of Action

The mechanism of action of 2,4-Difluorophenyl-3-methylurea is not fully understood. However, it is believed to act as a nucleophile in organic chemistry reactions, reacting with electrophilic species to form new compounds. In addition, this compound has been shown to inhibit the growth of certain plants by interfering with their metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Difluorophenyl-3-methylurea have been studied in various organisms. In plants, this compound has been shown to inhibit photosynthesis and interfere with the synthesis of essential amino acids. In animals, 2,4-Difluorophenyl-3-methylurea has been shown to have low toxicity and is rapidly excreted from the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-Difluorophenyl-3-methylurea in lab experiments is its high purity and availability. This compound is relatively easy to synthesize and can be obtained from commercial sources. However, one of the limitations of using this compound is its potential toxicity to certain organisms, particularly plants. Careful handling and disposal procedures must be followed to prevent environmental damage.

Future Directions

There are many potential future directions for research involving 2,4-Difluorophenyl-3-methylurea. One area of interest is the development of new pharmaceutical compounds using this compound as a starting material. In addition, further studies could be conducted to explore the herbicidal properties of this compound and its potential applications in agriculture. Finally, research could be conducted to investigate the potential environmental impacts of this compound and develop strategies to minimize its effects.
Conclusion
In conclusion, 2,4-Difluorophenyl-3-methylurea is a versatile compound with a wide range of potential applications in scientific research. Its unique properties and potential for development make it an important compound for further study. Understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,4-Difluorophenyl-3-methylurea is important for researchers who wish to use this compound in their work.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJPUBOAPCMFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenyl-3-methylurea

Synthesis routes and methods

Procedure details

Methyl isocyanate (9.6 g, 10 mL, 0.174 mol) is added to a solution of 2,4-difluoroaniline (15 g, 0.116 mol) in toluene. The reaction mixture is stirred for 1 hour and filtered to obtain a solid. The solid is washed with hexanes and air-dried to give the title product as an off-white solid, mp 182°-183° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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